molecular formula C6H7ClN2 B1349310 2-Chloro-5-methylpyridin-3-amine CAS No. 34552-13-1

2-Chloro-5-methylpyridin-3-amine

Cat. No. B1349310
CAS RN: 34552-13-1
M. Wt: 142.58 g/mol
InChI Key: CQKIBEOVARIBDN-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyridin-3-amine is a compound with the molecular formula C6H7ClN2. It has a molecular weight of 142.58 g/mol . It is an important intermediate in organic synthesis, mainly used in pharmaceutical intermediates, organic synthesis, organic solvents, and can also be used in the production of dyes, pesticides, and spices .


Synthesis Analysis

The synthesis of 2-Chloro-5-methylpyridin-3-amine has been achieved via a Suzuki-Miyaura cross-coupling reaction . A series of new 2-chloro-5-methylpyridine-3-carbaldehyde imines were prepared conveniently by the reaction of 2-chloro-5-methylpyridine carbaldehyde and amines .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-methylpyridin-3-amine can be represented by the InChI string InChI=1S/C6H7ClN2/c1-4-2-5 (8)6 (7)9-3-4/h2-3H,8H2,1H3 . The most stable, optimized structure of the molecule was predicted by the density functional theory calculations .


Chemical Reactions Analysis

The compound has been used in the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . The compound has also been used in the Pd-catalyzed arylation of very hindered α,α,α-trisubstituted primary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-methylpyridin-3-amine include a molecular weight of 142.58 g/mol, XLogP3-AA of 1.5, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 0, Exact Mass of 142.0297759 g/mol, Monoisotopic Mass of 142.0297759 g/mol, Topological Polar Surface Area of 38.9 Ų, Heavy Atom Count of 9, and Formal Charge of 0 .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Imines : A series of new 2-chloro-5-methylpyridine-3-carbaldehyde imines have been synthesized from 2-chloro-5-methylpyridine carbaldehyde and amines. These imines are significant due to their potential applications as herbicides, fungicides, neoplasm inhibitors, antivirals, antimicrobials, anticancer agents, tubercular drugs, and plant growth regulators. They also play a role in biology, particularly in vision and ATP synthesis (Gangadasu, Raju, & Rao, 2002).
  • Aroylthioureas with Antifungal Activity : A series of aroylthioureas containing the 2-chloro-5-methylpyridine moiety have been efficiently synthesized and shown to exhibit fungicidal and plant growth regulative activity (Liu Chang-chun, 2013).

Agricultural and Herbicidal Applications

  • Herbicidal Activity : Compounds derived from 2-chloro-5-methylpyridine have been shown to exhibit significant herbicidal activity, particularly on crops like rape (Brassica napus) (Wang, Sun, & Huang, 2004).
  • Pyridyl Phenylureas for Agriculture : Substituted phenylurea derivatives of 3-amino-2-chloro-5-methylpyridine and 5-amino-2-chloro-3methylpyridine have been prepared and exhibit potential agricultural interest (Setliff, Rankin, & Milstead, 1989).

Chemical Synthesis and Analysis

  • Selective Amination : Selective amination processes involving compounds like 2-chloro-5-methylpyridine have been developed. These processes demonstrate high efficiency and chemoselectivity, which are essential in chemical synthesis(Ji, Li, & Bunnelle, 2003).
  • Study of 2-Chloro-5-Trichloromethylpyridine : Research focused on separating and purifying 2-chloro-5-trichloromethylpyridine, an important intermediate in the synthesis of various medicines and pesticides, highlighting the role of 2-chloro-5-methylpyridin-3-amine in pharmaceutical and pesticide production (Su Li, 2005).

Miscellaneous Applications

  • Formation of Aminals via Pummerer Rearrangement : The reaction of 2-amino-3-nitropyridine, which can be derived from 2-chloro-5-methylpyridin-3-amine, with acid chlorides results in the formation of aminals, an unusual reaction pathway involving Pummerer rearrangement (Rakhit, Georges, & Bagli, 1979).
  • HDS and HDN Over Mo/γ-Al2O3 Catalysts : Studies on the role of Ni and Co promoters in the hydrodesulfurization of dibenzothiophene and hydrodenitrogenation of amines over Mo/γ-Al2O3 catalysts have utilized 2-methylpyridine, a compound related to 2-chloro-5-methylpyridin-3-amine (Egorova & Prins, 2006).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKIBEOVARIBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370301
Record name 2-Chloro-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methylpyridin-3-amine

CAS RN

34552-13-1
Record name 2-Chloro-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-methylpyridin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-methyl-3-nitro-pyridine (20 g, 0.12 mol) in 300 mL of ethanol is added SnCl2 (132 g, 0.7 mol) slowly to keep internal temperature under 50° C. After addition completed, the reaction mixture is stirred for additional two hours at 50-55° C., then evaporated to dryness under reduced pressure. The residue is suspended in 400 mL of DCM, cooled with an ice bath, and neutralized carefully with 10N NaOH, The mixture is filtered through celite, washed the cake with DCM (100 mL×2). The filtrate is washed with water and brine, dried over MgSO4, and concentrated under reduced pressure to give 16.5 g of 2-chloro-5-methyl-pyridin-3-ylamine.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PA Koutentis, M Koyioni, SS Michaelidou - Organic & Biomolecular …, 2013 - pubs.rsc.org
The thermolysis of several N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines (where n = 2, 3 and 4) gives a mixture of thiazolopyridine-2-carbonitriles in low to moderate yields. …
Number of citations: 27 pubs.rsc.org
JS Cisar, C Pietsch, LG DeRatt, E Jacoby… - Journal of Medicinal …, 2022 - ACS Publications
… The title compound was prepared according to the representative procedure of 13, except substituting 2-chloro-5-methylpyridin-3-amine for 3-chloropyridin-2-amine in step B. MS (ESI): …
Number of citations: 2 pubs.acs.org
W Nguyen, J Jacobson, KE Jarman… - European Journal of …, 2020 - Elsevier
A persistent latent reservoir of virus in CD4 + T cells is a major barrier to cure HIV. Activating viral transcription in latently infected cells using small molecules is one strategy being …
Number of citations: 2 www.sciencedirect.com

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